Cas no 5329-21-5 (Phenol,4,4'-(1-methylethylidene)bis[2-nitro-)
5329-21-5 structure
Product Name:Phenol,4,4'-(1-methylethylidene)bis[2-nitro-
Numero CAS:5329-21-5
MF:C15H14N2O6
MW:318.281464099884
CID:381358
PubChem ID:219958
Update Time:2025-05-21
Phenol,4,4'-(1-methylethylidene)bis[2-nitro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-[2-(4-hydroxy-3-nitrophenyl)propan-2-yl]-2-nitrophenol
- 2,2-Bis-(3-nitro-4-hydroxy-phenyl)-propan
- 2,2-BIS(4-HYDROXY-3-NITROPHENYL)PROPANE
- 2,2'-Dinitro-4,4'-isopropyliden-di-phenol
- 2,2'-dinitro-4,4'-isopropylidene-di-phenol
- 2,2'-dinitrobisphenol A
- 3,3'-dinitrobisphenol A
- 4,4'-(propane-2,2-diyl)bis(2-nitrophenol)
- 4,4'-propane-2,2-diylbis(2-nitrophenol)
- AC1Q1NIJ
- AC1Q5AOW
- Ambcb5210522
- NSC1881
- Oprea1_810154
- 4,4'-(2,2-Propanediyl)bis(2-nitrophenol)
- 2,2'-dinitro-4,4'-isopropylidene-bis-phenol
- CHEMBL1704162
- MLS002637596
- AKOS001572504
- DINITROBISPHENOL A
- HMS3091P07
- 3,3'-Dinitrodian
- 5329-21-5
- 2,2-bis(4-hydroxy-3-nitro-phenyl)propane
- 4,4'-(1-methylethylidene)bis(2-nitrophenol)
- LISYARSNTHASDG-UHFFFAOYSA-N
- NSC-1881
- Phenol, 4,4'-isopropylidenebis(2-nitro-
- UNII-SUB3DJ24JL
- SUB3DJ24JL
- DTXSID40277355
- 2,2-bis(3-nitro-4-hydroxyphenyl)propane
- SMR001547125
- Q19903954
- NS00009368
- CBDivE_007764
- SCHEMBL69884
- Phenol,4,4'-(1-methylethylidene)bis[2-nitro-
-
- Inchi: 1S/C15H14N2O6/c1-15(2,9-3-5-13(18)11(7-9)16(20)21)10-4-6-14(19)12(8-10)17(22)23/h3-8,18-19H,1-2H3
- Chiave InChI: LISYARSNTHASDG-UHFFFAOYSA-N
- Sorrisi: OC1C=CC(=CC=1[N+](=O)[O-])C(C)(C)C1C=CC(=C(C=1)[N+](=O)[O-])O
Proprietà calcolate
- Massa esatta: 318.08522
- Massa monoisotopica: 318.085
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 23
- Conta legami ruotabili: 2
- Complessità: 418
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 132Ų
Proprietà sperimentali
- Densità: 1.425
- Punto di ebollizione: 440.7°C at 760 mmHg
- Punto di infiammabilità: 179.5°C
- Indice di rifrazione: 1.648
- PSA: 126.74
- LogP: 4.28650
Phenol,4,4'-(1-methylethylidene)bis[2-nitro- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00DMBU-250mg |
2,2-bis(4-hydroxy-3-nitrophenyl)propane |
5329-21-5 | 98% | 250mg |
$188.00 | 2025-02-26 | |
| 1PlusChem | 1P00DMBU-1g |
2,2-bis(4-hydroxy-3-nitrophenyl)propane |
5329-21-5 | 98% | 1g |
$636.00 | 2025-02-26 | |
| A2B Chem LLC | AG34666-250mg |
2,2-bis(4-hydroxy-3-nitrophenyl)propane |
5329-21-5 | 98% | 250mg |
$145.00 | 2024-04-19 | |
| A2B Chem LLC | AG34666-1g |
2,2-bis(4-hydroxy-3-nitrophenyl)propane |
5329-21-5 | 98% | 1g |
$530.00 | 2024-04-19 |
Phenol,4,4'-(1-methylethylidene)bis[2-nitro- Letteratura correlata
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
5329-21-5 (Phenol,4,4'-(1-methylethylidene)bis[2-nitro-) Prodotti correlati
- 3279-07-0(4-tert-Butyl-2-nitrophenol)
- 56520-98-0(4-Ethyl-2-nitrophenol)
- 4097-49-8(4-Tert-Butyl-2,6-dinitrophenol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso